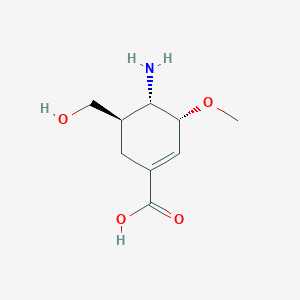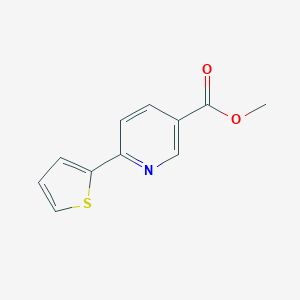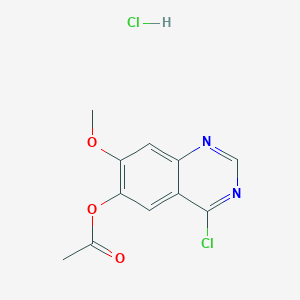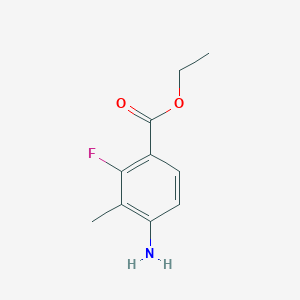
Ethyl 4-amino-2-fluoro-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-fluoro-3-methylbenzoate, also known as Fmoc-4-amino-2-fluoro-3-methylbenzoic acid ethyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-2-fluoro-3-methylbenzoate involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as Ethyl 4-amino-2-fluoro-3-methylbenzoate have been shown to induce the expression of genes that promote apoptosis and inhibit the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its potent anticancer activity against a range of cancer cell lines. It also has low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-amino-2-fluoro-3-methylbenzoate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective HDAC inhibitors based on the structure of Ethyl 4-amino-2-fluoro-3-methylbenzoate. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of Ethyl 4-amino-2-fluoro-3-methylbenzoate and its potential applications in cancer treatment.
Applications De Recherche Scientifique
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been extensively studied for its potential applications in drug development, particularly in the field of cancer treatment. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Ethyl 4-amino-2-fluoro-3-methylbenzoate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
Numéro CAS |
194804-83-6 |
|---|---|
Nom du produit |
Ethyl 4-amino-2-fluoro-3-methylbenzoate |
Formule moléculaire |
C10H12FNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 4-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3 |
Clé InChI |
NRAJWJYFZLNRMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

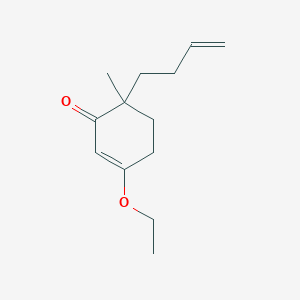

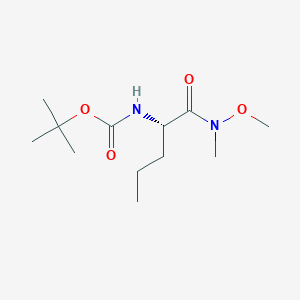
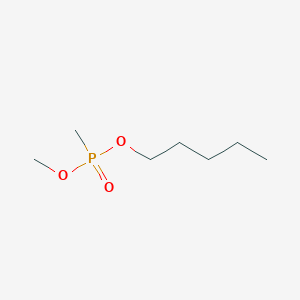
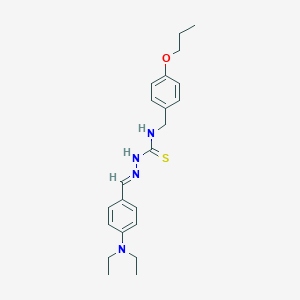
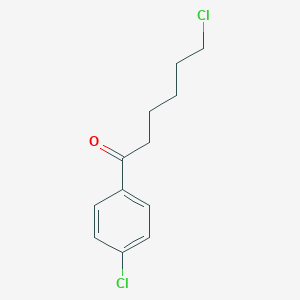
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
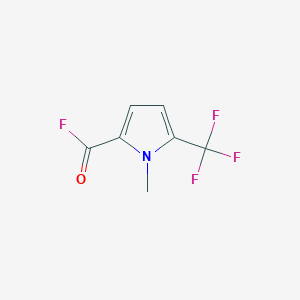
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
